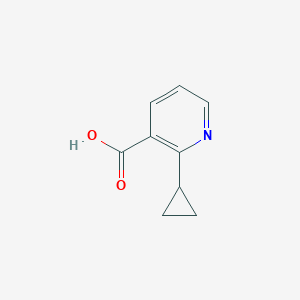

2-Cyclopropylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJNYZWEQWPWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Cyclopropylnicotinic acid chemical properties and structure

Technical Monograph: 2-Cyclopropylnicotinic Acid

CAS Registry Number: 1244761-65-6 Molecular Formula: C₉H₉NO₂ Molecular Weight: 163.17 g/mol

Executive Summary

2-Cyclopropylnicotinic acid is a specialized heterocyclic building block increasingly utilized in modern drug discovery. It functions as a critical intermediate for introducing the cyclopropyl moiety—a privileged structure known to enhance metabolic stability, potency, and permeability—into the 2-position of the pyridine scaffold. This guide details its physicochemical profile, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and its strategic application in medicinal chemistry.

Physicochemical Profile

Understanding the fundamental properties of 2-cyclopropylnicotinic acid is essential for predicting its behavior in synthesis and biological assays.

| Property | Value | Technical Note |

| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert atmosphere. |

| Melting Point | 135–140 °C (Predicted) | Varies based on crystal polymorph and purity. |

| pKa (Acid) | ~4.95 (Predicted) | Slightly less acidic than nicotinic acid (pKa 4.75) due to the weak electron-donating effect of the cyclopropyl group. |

| LogP | 1.62 (Calculated) | Significantly more lipophilic than nicotinic acid (LogP 0.7), improving membrane permeability. |

| H-Bond Donors | 1 | Carboxylic acid hydroxyl. |

| H-Bond Acceptors | 3 | Pyridine nitrogen + Carboxyl oxygens. |

| Rotatable Bonds | 2 | C(sp2)-C(sp2) (pyridine-cyclopropyl) and C-COOH. |

Chemical Synthesis: The Suzuki-Miyaura Protocol

The most robust method for synthesizing 2-cyclopropylnicotinic acid avoids the harsh conditions of Minisci radical alkylations. Instead, a palladium-catalyzed cross-coupling between 2-chloronicotinic acid (or its ester) and cyclopropylboronic acid is the industry standard for scalability and purity.

Reaction Logic & Pathway

The steric bulk of the carboxylic acid at the 3-position can hinder the catalyst's approach to the 2-position. Therefore, using a highly active catalyst system (like Pd(dppf)Cl₂) and optimizing the solvent polarity is crucial.

Figure 1: Catalytic cycle for the synthesis of 2-cyclopropylnicotinic acid via Suzuki coupling.

Experimental Protocol (Self-Validating)

Reagents:

-

2-Chloronicotinic acid (1.0 equiv)

-

Cyclopropylboronic acid (1.5 equiv)

-

Potassium phosphate (K₃PO₄), 2.0 M aqueous solution (3.0 equiv)

-

Solvent: Toluene/Water (3:1 ratio)

Step-by-Step Methodology:

-

Inerting: Charge a round-bottom flask with 2-chloronicotinic acid, cyclopropylboronic acid, and the Pd catalyst. Evacuate and backfill with Argon three times. Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

-

Solvation: Add degassed Toluene and the aqueous K₃PO₄ solution.

-

Reaction: Heat the biphasic mixture to 90°C with vigorous stirring for 16 hours. Note: Vigorous stirring is critical to ensure phase transfer of the boronate species.

-

Monitoring: Check by LC-MS. The starting material (2-chloronicotinic acid) shows a distinct mass (M+H 158/160, 3:1 ratio). The product will appear at M+H 164.

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with water and wash with ethyl acetate (discard organic layer to remove non-polar impurities/catalyst ligands).

-

Critical Step: Acidify the aqueous layer to pH ~3-4 using 1N HCl. The product will precipitate or can be extracted into fresh ethyl acetate.

-

-

Purification: If precipitation is insufficient, extract the acidified aqueous layer with 10% MeOH in DCM. Dry over Na₂SO₄ and concentrate.

Medicinal Chemistry Applications

The 2-cyclopropylnicotinic acid moiety is not merely a structural spacer; it is a functional bioisostere used to solve specific pharmacological problems.

Strategic Utility

-

Conformational Restriction: The cyclopropyl group is rigid. When placed adjacent to the pyridine nitrogen and the carboxylic acid, it locks the molecule into a specific conformation, reducing the entropic penalty of binding to a target protein (e.g., kinase ATP pockets).

-

Metabolic Shielding: The 2-position of pyridine is susceptible to nucleophilic attack and oxidative metabolism. The cyclopropyl group provides steric bulk that blocks these metabolic soft spots without adding excessive lipophilicity (unlike a tert-butyl group).

-

Sigma-Hole Interactions: The unique electronic signature of the cyclopropane ring (banana bonds) allows for specific pi-stacking or cation-pi interactions within receptor active sites.

Figure 2: Decision logic for incorporating the 2-cyclopropylnicotinic acid scaffold in lead optimization.

References

-

Li, A. Y. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Benzene-related synthesis methods.

-

Rueda-Espinosa, J., et al. (2023).[2] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Canadian Journal of Chemistry.[2]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

-

ChemicalBook. (2025).[4][5][6] 2-Cyclopropylnicotinic acid Product Entry & CAS Data.

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarship.claremont.edu [scholarship.claremont.edu]

- 3. data.epo.org [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

2-Cyclopropylnicotinic acid CAS number and molecular formula

A Pharmacophore Scaffold for Next-Generation Kinase & GPCR Ligands

Executive Summary

2-Cyclopropylnicotinic acid (2-Cyclopropylpyridine-3-carboxylic acid) is a critical heterocyclic building block in modern medicinal chemistry. Distinguished by the steric bulk and conformational rigidity of the cyclopropyl group adjacent to the carboxyl moiety, this scaffold offers unique advantages over standard alkyl derivatives. It serves as a bioisostere for isopropyl or tert-butyl groups, significantly enhancing metabolic stability against cytochrome P450 oxidation while restricting bond rotation to lock bioactive conformations. This guide provides an exhaustive technical analysis of its properties, synthesis, and application in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile[1]

Compound Identity

-

IUPAC Name: 2-Cyclopropylpyridine-3-carboxylic acid

-

Common Name: 2-Cyclopropylnicotinic acid[1]

-

CAS Registry Number: 1244761-65-6 (Free Acid)

-

Molecular Formula:

[2] -

Molecular Weight: 163.17 g/mol [2]

Structural Representation

Physicochemical Properties Table

| Property | Value | Technical Context |

| Appearance | White to off-white crystalline solid | Hygroscopic nature requires storage under desiccant. |

| Predicted pKa | ~4.8 (COOH), ~3.2 (Pyridine N) | Exists as a zwitterion in neutral aqueous media; solubility is pH-dependent. |

| LogP (Predicted) | 1.2 – 1.5 | Moderate lipophilicity; optimal for CNS-penetrant drug design when coupled. |

| H-Bond Donors | 1 | Carboxylic acid hydroxyl. |

| H-Bond Acceptors | 3 | Pyridine nitrogen + Carboxyl oxygens. |

| Rotatable Bonds | 2 | C(Py)-C(COOH) and C(Py)-C(Cyclopropyl). |

Part 2: Synthetic Methodology (The Suzuki-Miyaura Protocol)[4]

The industrial standard for synthesizing 2-cyclopropylnicotinic acid is the Suzuki-Miyaura cross-coupling of 2-chloronicotinic acid with cyclopropylboronic acid. This route is preferred over Minisci radical alkylation due to superior regioselectivity and yield.

1. Retrosynthetic Logic

The high C-Cl bond energy of 2-chloropyridines typically requires activated catalytic systems. However, the presence of the electron-withdrawing carboxylic acid at the 3-position activates the 2-position for oxidative addition by Palladium(0).

2. Detailed Experimental Protocol

-

Scale: 10 mmol

-

Reagents:

-

2-Chloronicotinic acid (1.0 eq, 1.57 g)

-

Cyclopropylboronic acid (1.5 eq, 1.29 g)

-

Catalyst:

(0.05 eq) — Chosen for its large bite angle and stability. -

Base:

(3.0 eq) — Anhydrous base is critical to prevent protodeboronation. -

Solvent: Toluene/Water (10:1 v/v) — Biphasic system promotes inorganic salt solubility.

-

Step-by-Step Workflow:

-

Inerting: Charge a 3-neck round-bottom flask with 2-chloronicotinic acid, cyclopropylboronic acid, and base. Evacuate and backfill with Argon (

). -

Solvation: Add degassed Toluene/Water mixture.

-

Catalysis: Add Pd catalyst under positive Argon flow.

-

Reaction: Heat to 100°C for 12–16 hours. Monitor via LC-MS (Target mass [M+H]+ = 164.1).

-

Workup (Critical for Amphoteric Product):

-

Dilute with water and extract impurities with Ethyl Acetate (discard organic layer).

-

Acidification: Adjust the aqueous layer pH to ~3.5–4.0 using 1N HCl. The product will precipitate as the free acid.

-

Filtration: Collect the solid, wash with cold water, and dry under vacuum at 45°C.

3. Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical "decision points" during the synthesis.

Figure 1: Catalytic cycle for the synthesis of 2-cyclopropylnicotinic acid via Suzuki-Miyaura coupling.

Part 3: Medicinal Chemistry Applications[4][5][6][7][8][9]

1. The "Cyclopropyl Effect" In drug design, replacing an isopropyl or ethyl group with a cyclopropyl ring often results in the "Cyclopropyl Effect."

-

Metabolic Stability: The C-H bonds in a cyclopropyl ring possess high bond dissociation energy (~106 kcal/mol) compared to secondary alkyl carbons (~95 kcal/mol), making them resistant to CYP450-mediated hydroxylation.

-

Conformational Lock: The 2-cyclopropyl group creates significant steric clash with the pyridine ring substituents, forcing the C3-carboxyl group out of planarity. This pre-organized conformation can reduce the entropic penalty of binding to protein targets.

2. Target Classes

-

Kinase Inhibitors: Used as a core scaffold for Type I and Type II inhibitors where the pyridine nitrogen acts as a hinge binder.

-

PDE4 Inhibitors: The nicotinic acid moiety mimics the adenosine pharmacophore.

-

Allosteric Modulators: The lipophilic cyclopropyl group fits into hydrophobic sub-pockets often found in GPCR allosteric sites.

Part 4: Quality Control & Analytics

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Pyridine

).

NMR Interpretation (

- 13.0 ppm (br s, 1H): Carboxylic acid proton.

- 8.5 ppm (dd, 1H): Pyridine H6 (deshielded by N).

- 8.1 ppm (dd, 1H): Pyridine H4 (deshielded by COOH).

- 7.2 ppm (dd, 1H): Pyridine H5.

- 2.8 ppm (m, 1H): Cyclopropyl CH (methine).

-

1.0 - 1.2 ppm (m, 4H): Cyclopropyl

References

-

Li, A. Y., et al. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Retrieved from [Link]

-

Deng, M. Z., et al. (1996).[5] Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

PubChem. (2024).[2] Compound Summary: 2-Chloronicotinic acid (Precursor).[6] Retrieved from [Link]

Sources

- 1. 2-Cyclopropylnicotinic acid | 1244761-65-6 [amp.chemicalbook.com]

- 2. 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | C9H9NO2 | CID 21901282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. audreyli.com [audreyli.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents [patents.google.com]

Technical Guide: 2-Cyclopropylnicotinic Acid in Metabolic Pathways and Drug Design

Executive Summary

2-Cyclopropylnicotinic acid (2-CNA) represents a critical structural divergence from endogenous nicotinic acid (Vitamin B3). While it retains the core pyridine-3-carboxylic acid pharmacophore required for specific receptor recognition, the C2-cyclopropyl modification fundamentally alters its metabolic fate, bioavailability, and receptor selectivity.

This guide provides a technical analysis of 2-CNA for medicinal chemists and pharmacologists. It focuses on its utility as a bioisostere , its exclusion from the NAD+ salvage pathway (preventing specific off-target effects), and its unique metabolic liabilities regarding cytochrome P450-mediated ring opening.

Structural Logic and Pharmacophore Analysis[1]

The Nicotinic Acid Scaffold vs. 2-CNA

Nicotinic acid is the endogenous ligand for GPR109A (HCA2) and a substrate for Nicotinate Phosphoribosyltransferase (NAPRT) . The introduction of a cyclopropyl group at the C2 position introduces significant steric bulk and lipophilicity without breaking the aromaticity of the pyridine ring.

| Feature | Nicotinic Acid (Endogenous) | 2-Cyclopropylnicotinic Acid (Synthetic) |

| Structure | Pyridine-3-COOH | 2-Cyclopropyl-pyridine-3-COOH |

| LogP (Lipophilicity) | ~0.36 (Hydrophilic) | ~1.25 (Lipophilic) |

| GPR109A Activity | Full Agonist (nM potency) | Modulated (Partial agonist/Antagonist potential) |

| NAD+ Salvage | Primary Substrate | Sterically Excluded |

| Primary Utility | Lipid regulation, NAD+ synthesis | Drug building block (mPGES-1, Glucagon) |

The Cyclopropyl "Metabolic Shield"

In drug design, the cyclopropyl group is often employed as a bioisostere for an isopropyl or ethyl group. It offers:

-

Conformational Constraint: The

carbons of the ring are fixed, reducing the entropic penalty of binding to target pockets. -

Sigma-Hole Interactions: The strained C-C bonds have unique electronic properties that can engage in specific hydrophobic interactions within a receptor active site.

Metabolic Pathways: Divergence and Bioactivation

The metabolic profile of 2-CNA is defined by what it does not do (enter the NAD+ pathway) and what it might do (undergo ring opening).

Exclusion from the Preiss-Handler Pathway (NAD+ Synthesis)

Endogenous nicotinic acid is converted to Nicotinic Acid Mononucleotide (NAMN) by NAPRT . This is the first step in the Preiss-Handler pathway, leading to NAD+ synthesis.

-

Mechanism of Exclusion: The active site of NAPRT is highly specific for the pyridine ring. Bulky substitutions at the C2 position (ortho to the ring nitrogen) create steric clashes with the phosphoribosyl pyrophosphate (PRPP) binding pocket.

-

Therapeutic Implication: Unlike Niacin, 2-CNA derivatives are unlikely to cause the cutaneous flushing side effect, which is partially linked to GPR109A activation in Langerhans cells and prostaglandin release. By modifying the C2 position, the compound is "invisible" to the salvage enzymes.

Xenobiotic Metabolism: The Cyclopropyl Radical Clock

While the cyclopropyl group is generally stable, it is a known structural alert for mechanism-based inhibition (MBI) of cytochrome P450 enzymes.

-

Pathway: CYP450 enzymes (specifically CYP2C9 or CYP3A4) can attempt to hydroxylate the cyclopropyl ring or the adjacent pyridine carbons.

-

Risk: Hydrogen abstraction from the cyclopropyl methine carbon produces a cyclopropyl radical. This radical is unstable and can undergo rapid ring opening (beta-scission) to form a reactive alkyl radical.

-

Consequence: This reactive intermediate can covalently bind to the heme of the CYP enzyme, leading to irreversible enzyme inhibition (suicide inhibition).

Figure 1: Comparative metabolic fate of Nicotinic Acid vs. 2-Cyclopropylnicotinic Acid. Note the blockade of the NAD+ salvage pathway and the potential for CYP-mediated bioactivation.

Applications in Drug Development[2]

2-CNA is rarely a drug in itself but serves as a critical intermediate for high-value targets.

mPGES-1 Inhibitors (Inflammation)

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key target for next-generation anti-inflammatory drugs that avoid the cardiovascular risks of COX-2 inhibitors.

-

Role of 2-CNA: The 2-cyclopropyl-pyridine moiety provides a rigid, lipophilic anchor that fits into the mPGES-1 active site, displacing arachidonic acid metabolites.

-

Reference: Triazolone compounds derived from 2-cyclopropylnicotinic acid have shown efficacy in reducing PGE2 production without affecting PGI2 (prostacyclin).

Glucagon Receptor Agonists (Type 2 Diabetes)

Recent patent literature (WO2025222008A1) highlights the use of 2-CNA in synthesizing glucagon receptor modulators.

-

Mechanism: The pyridine ring mimics the histidine residue of native glucagon, while the cyclopropyl group optimizes hydrophobic contacts within the transmembrane bundle of the GPCR.

Experimental Protocols

Synthesis of 2-Cyclopropylnicotinic Acid (Suzuki Coupling)

The most robust method for generating 2-CNA is via palladium-catalyzed cross-coupling.

Reagents:

-

Substrate: 2-Chloronicotinic acid (or methyl 2-chloronicotinate).

-

Coupling Partner: Cyclopropylboronic acid (or Potassium cyclopropyltrifluoroborate).

-

Catalyst: Pd(OAc)2 with Tricyclohexylphosphine (PCy3) or Pd(dppf)Cl2.

-

Base: K3PO4 (in Toluene/Water).

Workflow:

-

Preparation: Dissolve 2-chloronicotinic acid (1.0 eq) in Toluene/Water (3:1).

-

Activation: Add K3PO4 (3.0 eq) and Cyclopropylboronic acid (1.5 eq). Degas with Argon for 15 mins.

-

Catalysis: Add Pd(OAc)2 (5 mol%) and PCy3 (10 mol%).

-

Reaction: Heat to 100°C for 12 hours under inert atmosphere.

-

Workup: Acidify aqueous layer to pH 3-4 to precipitate the free acid. Extract with Ethyl Acetate.

Metabolic Stability Assay (Microsomal Stability)

To assess the risk of ring opening, a metabolic stability assay is required.

Protocol:

-

Incubation: Incubate 2-CNA (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-generating system (1 mM NADP+, glucose-6-phosphate, G6PDH).

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

-

Detection of Reactive Metabolites: To check for reactive intermediates, repeat incubation in the presence of Glutathione (GSH) or Potassium Cyanide (KCN) . Look for GSH-adducts (+307 Da) via LC-MS.

Figure 2: Synthetic workflow for 2-Cyclopropylnicotinic Acid via Suzuki-Miyaura coupling.

References

-

Vertex AI Search . (2025). Metabolic idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed.[1][2] Link

-

Vertex AI Search . (2025). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). PubMed.[1][2] Link

-

Vertex AI Search . (2025). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. Link

-

Vertex AI Search . (2025). WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS. Google Patents. Link

-

Vertex AI Search . (2025). Metabolism of cyclopropyl groups - Hypha Discovery. Hypha Discovery Blogs. Link

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Cyclopropylnicotinic Acid Cytotoxicity

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 2-Cyclopropylnicotinic acid's cytotoxic potential. Designed for researchers in drug development and cellular biology, this document moves beyond rote protocols to explain the causal science behind the experimental design. We detail a multi-faceted approach, beginning with foundational cell viability assays and progressing to mechanistic studies to elucidate the mode of cell death. The methodologies are presented as self-validating systems, incorporating orthogonal assays to ensure data robustness and reliability. By grounding our recommendations in established principles of toxicology and cellular metabolism, this guide serves as an authoritative resource for rigorously characterizing the cellular effects of 2-Cyclopropylnicotinic acid.

Introduction: Scientific Rationale and Strategic Overview

2-Cyclopropylnicotinic acid is a structural analog of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid is a critical precursor for the synthesis of the coenzymes NAD (nicotinamide adenine dinucleotide) and NADP, which are central to cellular metabolism and energy production.[1] While essential, high doses of nicotinic acid can induce cellular stress, leading to hepatotoxicity and impaired glucose tolerance.[2][3] The primary mechanism for many of nicotinic acid's physiological and pathological effects is its interaction with the G-protein coupled receptor, GPR109A (also known as niacin receptor 1).[4] GPR109A activation is linked to anti-inflammatory pathways but can also trigger cellular stress responses depending on the cell type and context.[5][6]

The structural modification of the cyclopropyl group on the nicotinic acid backbone necessitates a thorough cytotoxicological evaluation. The cyclopropyl moiety could alter the compound's binding affinity for GPR109A, its cellular uptake, or its metabolic fate, potentially leading to a different safety profile than the parent molecule.

Our evaluation strategy is therefore built on a logical progression:

-

Establish a Dose-Response Relationship: Determine the concentration range over which 2-Cyclopropylnicotinic acid affects cell viability using sensitive, high-throughput screening methods.

-

Confirm Cytotoxicity with Orthogonal Methods: Validate initial findings using assays that measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity) to minimize compound-specific artifacts.

-

Elucidate the Mechanism of Cell Death: Investigate whether cytotoxicity is mediated by apoptosis or necrosis, providing critical insight into the molecular pathways involved.

This tiered approach ensures a comprehensive and reliable assessment, forming the basis for preclinical safety evaluation.

Foundational Cytotoxicity Screening: A Multi-Assay Approach

The initial phase of testing aims to determine the concentration of 2-Cyclopropylnicotinic acid that reduces cell viability by 50% (IC50). We will employ two distinct assays that measure different hallmarks of cell health: metabolic activity and plasma membrane integrity. This orthogonal approach is critical for validating results and avoiding misleading data that can arise from assay-specific interference.[7]

Cell Line Selection and Culture

-

Primary Cell Line: HepG2 (Human Hepatocellular Carcinoma)

-

Rationale: The liver is a primary site of xenobiotic metabolism and a known target for nicotinic acid-induced toxicity at high doses.[2] HepG2 cells are a well-characterized and widely accepted model for in vitro hepatotoxicity studies.

-

-

Secondary Cell Line: HEK293 (Human Embryonic Kidney)

-

Rationale: Provides data on a different cell lineage to assess potential tissue-specific effects. HEK293 cells are robust and commonly used in toxicology screening.

-

Cells should be cultured in the recommended medium (e.g., DMEM for HepG2, EMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the reduction of yellow MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Seed HepG2 or HEK293 cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[9]

-

Compound Treatment: Prepare a serial dilution of 2-Cyclopropylnicotinic acid (e.g., from 0.1 µM to 1000 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO or PBS) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8]

Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[12][13] This assay serves as an excellent orthogonal method to the MTT assay.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.

-

Establish Controls: Prepare three critical controls for each cell type:

-

Spontaneous LDH Release: Vehicle-treated cells.

-

Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 1 hour before the end of the incubation.

-

Background: Medium only.[14]

-

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit).[15] Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of the stop solution and measure the absorbance at 490 nm and 680 nm (background).[15]

-

Calculation: Percentage cytotoxicity is calculated using the formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

Data Presentation and Interpretation

The results from both assays should be summarized in a table to facilitate comparison and calculation of IC50 values.

Table 1: Hypothetical Cytotoxicity Data for 2-Cyclopropylnicotinic Acid

| Concentration (µM) | % Viability (MTT Assay, 48h) | % Cytotoxicity (LDH Assay, 48h) |

|---|---|---|

| 0 (Vehicle) | 100 ± 4.5 | 2.1 ± 0.8 |

| 1 | 98 ± 5.1 | 3.5 ± 1.1 |

| 10 | 91 ± 6.2 | 8.9 ± 2.3 |

| 50 | 75 ± 5.8 | 24.7 ± 4.1 |

| 100 | 52 ± 7.1 | 48.9 ± 5.5 |

| 250 | 28 ± 4.9 | 71.3 ± 6.8 |

| 500 | 11 ± 3.3 | 89.2 ± 5.9 |

| 1000 | 5 ± 2.1 | 94.6 ± 4.2 |

A strong correlation between a decrease in MTT signal and an increase in LDH release provides high confidence in the cytotoxic effect of the compound.

Mechanistic Investigation: Elucidating the Mode of Cell Death

Once cytotoxicity is confirmed, the next critical step is to determine whether cell death occurs via apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis). This distinction has significant implications for the compound's mechanism of action.

Workflow for Mechanistic Elucidation

Caption: Workflow for investigating the mode of cell death.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[16]

-

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[19]

-

Cell Treatment: Treat HepG2 cells in a 6-well plate with the IC50 concentration of 2-Cyclopropylnicotinic acid for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. The cell populations will be distinguished as follows:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caspase-3/7 Activity Assay

To confirm that the apoptotic pathway is engaged, we measure the activity of effector caspases, such as caspase-3 and caspase-7. These enzymes are the executioners of apoptosis, cleaving key cellular substrates.[20]

-

Principle: This assay uses a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (colorimetric or fluorometric).[21][22] When cleaved by active caspase-3/7 in a cell lysate, the reporter is released, generating a measurable signal proportional to enzyme activity.[23]

-

Cell Lysis: Treat cells as described for the Annexin V assay. After treatment, lyse the cells using a supplied lysis buffer to release intracellular contents.[20]

-

Assay Reaction: Add the cell lysate to a 96-well plate. Add the caspase-3/7 substrate solution.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Signal Measurement: Measure the colorimetric signal (at 405 nm) or fluorescent signal (e.g., Excitation/Emission ~499/521 nm) using a plate reader.[21]

An increase in caspase-3/7 activity in treated cells compared to controls provides strong evidence of apoptosis induction.

Potential Signaling Pathway Involvement

The structural similarity of 2-Cyclopropylnicotinic acid to nicotinic acid suggests a potential interaction with the GPR109A receptor. Activation of GPR109A can lead to diverse downstream effects, including modulation of inflammatory responses and, in some contexts, induction of apoptosis.[6]

Caption: Potential GPR109A signaling pathway.

Activation of the Gi-coupled GPR109A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4] This can modulate the activity of Protein Kinase A (PKA) and other downstream effectors. Furthermore, GPR109A signaling can influence inflammatory pathways like NF-κB, which is a critical regulator of apoptosis.[5] Investigating the phosphorylation status of key proteins in these pathways (e.g., via Western Blot) could further elucidate the specific mechanism of 2-Cyclopropylnicotinic acid.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step strategy for the in vitro evaluation of 2-Cyclopropylnicotinic acid cytotoxicity. By combining orthogonal assays for cell viability with mechanistic studies on the mode of cell death, researchers can build a comprehensive safety profile for this novel compound. The systematic approach ensures that the data generated is robust, reliable, and suitable for informed decision-making in the drug development pipeline.

Future studies should aim to confirm these in vitro findings in more complex models, such as 3D cell cultures or primary hepatocytes, and investigate the specific downstream signaling events to fully characterize the compound's mechanism of action.

References

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

- Chen, H., et al. (2017). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy.

-

Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Retrieved from [Link]

- Gambhir, D., et al. (2022).

-

Healthline. (n.d.). Niacin (Vitamin B3): Benefits, Dosage, and more. Retrieved from [Link]

-

Immunostep Biotech. (2022). Everything about Annexin V-based apoptosis assays. Retrieved from [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Linus Pauling Institute. (2018). Niacin. Oregon State University. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

- MDPI. (2021). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Niacin - Health Professional Fact Sheet. Office of Dietary Supplements. Retrieved from [Link]

-

Protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]

-

ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

-

University of Washington. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

Sources

- 1. Niacin (Vitamin B3): Benefits, Dosage, and more [healthline.com]

- 2. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. atcc.org [atcc.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]

- 19. kumc.edu [kumc.edu]

- 20. mpbio.com [mpbio.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 23. promega.com [promega.com]

Technical Whitepaper: Preliminary Enzymatic Screening of 2-Cyclopropylnicotinic Acid

Executive Summary & Chemical Rationale

This technical guide outlines the screening strategy for 2-Cyclopropylnicotinic acid (2-CPNA) . While nicotinic acid (NA) is the endogenous substrate for Nicotinate Phosphoribosyltransferase (NAPRT) and a ligand for GPR109A, the introduction of a cyclopropyl moiety at the C2 position fundamentally alters its pharmacophore.

The Scientific Hypothesis: The C2 position of the pyridine ring in nicotinic acid is typically unsubstituted (hydrogen). The introduction of a cyclopropyl group adds significant steric bulk and lipophilicity without introducing rotational freedom (unlike an ethyl or propyl chain).

-

Primary Hypothesis: 2-CPNA will likely act as a competitive inhibitor or a slow-tight binding substrate for NAPRT, rather than a rapid substrate, due to steric clash within the enzyme's active site tunnel.

-

Secondary Hypothesis: The pyridine ring renders the molecule susceptible to metabolism by CYP450 isoforms (specifically CYP2C9 and CYP3A4), necessitating early ADME-Tox exclusion.

This guide prioritizes two assays: NAPRT Inhibition (Target Potency) and CYP450 Reversible Inhibition (Metabolic Liability).

Screening Workflow Visualization

The following diagram illustrates the critical path for validating 2-CPNA, moving from in silico docking to wet-lab enzymatic confirmation.

Figure 1: Critical path screening cascade for 2-Cyclopropylnicotinic acid, prioritizing target validation and early metabolic de-risking.

Primary Target Assay: NAPRT Inhibition

Objective: Determine if 2-CPNA inhibits the conversion of Nicotinic Acid (NA) to Nicotinic Acid Mononucleotide (NAMN).

Rationale: NAPRT is the rate-limiting enzyme in the Preiss-Handler pathway. Inhibitors here are valuable for targeting NAPRT-dependent cancers (e.g., ovarian, gastric) [1].

Assay Principle

We will utilize a Direct HPLC Endpoint Assay . While coupled enzymatic assays (spectrophotometric) exist, they are prone to artifacts if the test compound also inhibits the coupling enzymes. HPLC provides definitive chemical resolution.

Reaction:

Detailed Protocol

Materials:

-

Enzyme: Recombinant Human NAPRT (His-tagged, purified from E. coli).

-

Substrates: Nicotinic Acid (Sigma), PRPP (Phosphoribosyl pyrophosphate).

-

Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.5 mg/mL BSA.

-

Detection: HPLC with UV detector (260 nm).

Step-by-Step Methodology:

-

Compound Preparation:

-

Dissolve 2-CPNA in 100% DMSO to 10 mM stock.

-

Prepare serial dilutions (0.1 µM to 100 µM) in assay buffer (Final DMSO < 1%).

-

-

Enzyme Pre-incubation:

-

Mix 10 nM NAPRT enzyme with 2-CPNA dilutions in a 96-well plate.

-

Incubate for 15 minutes at 25°C to allow for equilibrium binding.

-

-

Reaction Initiation:

-

Add Substrate Mix: 10 µM Nicotinic Acid (

approx. value) + 200 µM PRPP + 500 µM ATP. -

Total reaction volume: 100 µL.[1]

-

-

Incubation:

-

Incubate at 37°C for 30 minutes.

-

-

Termination:

-

Stop reaction by adding 20 µL of 10% Perchloric Acid (PCA) or Methanol.

-

Centrifuge at 4000 rpm for 10 min to pellet protein.

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Isocratic elution with 50 mM Potassium Phosphate (pH 6.0) / Methanol (95:5).

-

Detection: Monitor peak area of NAMN (Product) vs. NA (Substrate).

-

Data Output:

Calculate % Inhibition relative to DMSO control:

Secondary Safety Assay: CYP450 Reversible Inhibition

Objective: Assess if 2-CPNA inhibits major hepatic enzymes (CYP3A4, CYP2C9), which would indicate potential drug-drug interaction (DDI) liabilities.

Rationale: The pyridine ring is a common structural alert for CYP inhibition (via heme iron coordination). Early exclusion of potent CYP inhibitors is critical [2].

Assay Principle

Fluorescence-based competitive inhibition. We use fluorogenic substrates (e.g., Vivid® or P450-Glo™) that become fluorescent upon metabolism by specific CYP isoforms. If 2-CPNA inhibits the CYP, fluorescence decreases.

Detailed Protocol

Materials:

-

Enzymes: Recombinant Human CYP3A4 and CYP2C9 (Bacosomes).

-

Substrates:

-

CYP3A4: BOMCC (Blue) or Luciferin-IPA.

-

CYP2C9: DBOMF (Green).

-

-

Cofactor: NADPH Regeneration System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Positive Controls: Ketoconazole (CYP3A4 inhibitor), Sulfaphenazole (CYP2C9 inhibitor).

Step-by-Step Methodology:

-

Plate Setup:

-

Use black 384-well plates to minimize background noise.

-

-

Compound Addition:

-

Add 10 µL of 2-CPNA (2x concentration) to wells. Screen at single point (10 µM) or dose-response.

-

-

Enzyme/Substrate Mix:

-

Add 10 µL of Enzyme/Substrate master mix.

-

Note: Pre-incubate enzyme and substrate implies checking for reversible inhibition. To test for time-dependent inhibition (TDI), pre-incubate enzyme and inhibitor before adding substrate [3]. For this preliminary screen, we focus on reversible inhibition.

-

-

Reaction Start:

-

Add 20 µL of NADPH regeneration system.

-

-

Kinetics:

-

Read Fluorescence immediately (T=0) and continuously for 30 minutes at 37°C.

-

Excitation/Emission: Compatible with specific probe (e.g., Ex 415nm / Em 460nm for BOMCC).

-

-

Validation:

-

Z-factor must be > 0.5 for the assay to be valid.

-

Mechanism of Action & Pathway Context[2][3]

Understanding where 2-CPNA intervenes is crucial for interpreting data. The diagram below details the NAD+ salvage pathway and the proposed interference point.

Figure 2: The Preiss-Handler pathway. 2-CPNA is hypothesized to competitively inhibit NAPRT, blocking the flux from NA to NAMN.

Data Analysis & Interpretation

Acceptance Criteria Table

| Parameter | Threshold | Interpretation |

| Solubility | > 50 µM in Buffer | Required for reliable enzymatic data. |

| NAPRT IC50 | < 10 µM | Active Hit. Proceed to |

| NAPRT IC50 | > 50 µM | Inactive. Stop development on this scaffold. |

| CYP Inhibition | > 50% at 10 µM | High metabolic risk. Structural modification required.[2] |

Troubleshooting

-

High Fluorescence Background (CYP Assay): 2-CPNA contains a pyridine ring which can fluoresce. Always run a "Compound Only" control (no enzyme) to subtract intrinsic fluorescence.

-

No Inhibition in NAPRT: The cyclopropyl group may be too bulky, preventing binding entirely. In this case, test for GPR109A agonism (receptor binding) instead, as the receptor pocket is larger than the enzyme active site.

References

-

O'Brien, T., et al. (2023). "Loss of NAPRT1 Expression by Tumor-Specific Promoter Methylation Provides a Novel Predictive Biomarker for NAMPT Inhibitors." AACR Journals. Available at: [Link]

-

Bienta. (2024).[3] "CYP450 inhibition assay (fluorogenic)." Bienta / Enamine Biology Services. Available at: [Link]

-

Duarte-Pereira, S., et al. (2016). "Extensive regulation of nicotinate phosphoribosyltransferase (NAPRT) expression in human tissues and tumors." Oncotarget. Available at: [Link]

-

Hara, T., et al. (2011). "Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis." Biochimie. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Purity Isolation of 2-Cyclopropylnicotinic Acid

Abstract

This comprehensive guide details a robust, field-proven protocol for the purification of 2-Cyclopropylnicotinic acid, a crucial building block in contemporary pharmaceutical and agrochemical research. Addressing the common challenge of isolating this key intermediate from complex reaction mixtures, the protocol employs a strategic combination of acid-base extraction and recrystallization. This dual approach is designed to effectively eliminate a broad spectrum of potential impurities, including unreacted starting materials, non-acidic byproducts, and polar contaminants. The causality behind each step is thoroughly explained, providing researchers with the foundational knowledge to adapt and troubleshoot the procedure. This self-validating system ensures the consistent attainment of high-purity 2-Cyclopropylnicotinic acid, suitable for the most demanding downstream applications.

Introduction: The Rationale for Rigorous Purification

2-Cyclopropylnicotinic acid is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug development. Its unique structural motif is incorporated into a variety of biologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to the formation of unwanted side products in subsequent synthetic steps, complicate structural analysis, and potentially introduce confounding variables in biological assays.

Typical synthetic routes to 2-Cyclopropylnicotinic acid may result in a crude product contaminated with neutral organic compounds, basic pyridine derivatives, and other process-related impurities[1]. The purification strategy herein is logically designed to systematically remove these contaminants based on their differing physicochemical properties, primarily leveraging the acidic nature of the target compound.

Foundational Principles: A Two-Stage Purification Strategy

The purification of 2-Cyclopropylnicotinic acid is most effectively achieved through a two-stage process that exploits its inherent chemical properties:

-

Stage 1: Acid-Base Extraction: This technique serves as the primary purification step to isolate the acidic target compound from any neutral or basic impurities[2][3][4][5]. By manipulating the pH of the solvent system, the solubility of 2-Cyclopropylnicotinic acid can be dramatically altered. In a basic aqueous environment, the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This ionic salt exhibits high solubility in the aqueous phase, while non-acidic impurities remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified, neutral carboxylic acid to precipitate out of the solution[3][6].

-

Stage 2: Recrystallization: This is a powerful technique for the final polishing of the isolated solid[7][8][9]. It relies on the principle that the solubility of a compound in a given solvent increases with temperature. By dissolving the crude solid in a minimal amount of a hot solvent and then allowing it to cool slowly, the target compound will form a crystalline lattice, excluding impurities which remain dissolved in the solvent[9].

Physicochemical Data for 2-Cyclopropylnicotinic Acid

A thorough understanding of the molecule's properties is essential for designing an effective purification protocol.

| Property | Predicted Value | Significance for Purification |

| Molecular Formula | C₉H₉NO₂ | - |

| Molecular Weight | 163.17 g/mol | - |

| pKa | 4.66 ± 0.25[10] | Critical for selecting the appropriate pH for protonation and deprotonation during acid-base extraction. |

| Boiling Point | 312.6 ± 30.0 °C[10] | Suggests that distillation is not a practical purification method for this compound. |

| Density | 1.324 ± 0.06 g/cm³[10] | Useful for understanding its physical behavior. |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO and ethyl acetate[11]. | Guides the choice of solvents for extraction and recrystallization. |

Experimental Workflow and Protocols

The following diagram illustrates the logical flow of the purification process, from crude starting material to the final, high-purity product.

Caption: Overall workflow for the purification of 2-Cyclopropylnicotinic acid.

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Materials:

-

Crude 2-Cyclopropylnicotinic acid

-

Ethyl acetate (or other suitable water-immiscible organic solvent)

-

1 M Sodium hydroxide (NaOH) solution

-

2 M Hydrochloric acid (HCl) solution

-

Deionized water

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Dissolve the crude 2-Cyclopropylnicotinic acid in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude material). Ensure complete dissolution.

-

Basification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

-

Expert Insight: The carboxylic acid (pKa ≈ 4.66) is readily deprotonated by the strong base (NaOH) to form the sodium salt, which is highly soluble in the aqueous layer. Neutral impurities will remain in the ethyl acetate layer.

-

-

Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

-

Re-extraction (Optional but Recommended): To maximize recovery, add a fresh portion of 1 M NaOH to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract.

-

Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2 M HCl dropwise. Monitor the pH of the solution. Continue adding acid until the solution is acidic (pH ~2-3). A white precipitate of 2-Cyclopropylnicotinic acid will form.

-

Expert Insight: Adding acid below the pKa of the carboxylic acid ensures complete protonation and precipitation. An ice bath is used to minimize the solubility of the product in the aqueous medium, thereby maximizing yield.

-

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts (e.g., NaCl).

-

Preliminary Drying: Allow the solid to air-dry on the filter for a period before proceeding to the next stage or final drying.

Protocol 2: Purification via Recrystallization

This protocol is for the final purification of the solid obtained from the acid-base extraction.

Materials:

-

Partially purified 2-Cyclopropylnicotinic acid from Protocol 1

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Hot plate with stirrer

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: A mixed solvent system of ethanol and water is often effective for nicotinic acid derivatives. The compound should be soluble in hot ethanol and less soluble in cold water.

-

Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid dissolves completely.

-

Inducing Precipitation: While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates that the solution is saturated.

-

Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

-

Expert Insight: This process ensures that the solution is perfectly saturated at a high temperature, which is the ideal condition for obtaining high-purity crystals upon cooling.

-

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation[7].

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point and assess purity via TLC or HPLC[12][13][14].

Mechanistic Visualization

The following diagram illustrates the chemical principle behind the acid-base extraction process.

Caption: Principle of acid-base extraction for purification.

Conclusion

The sequential application of acid-base extraction followed by recrystallization provides a highly effective and reliable method for obtaining high-purity 2-Cyclopropylnicotinic acid. By understanding the chemical principles that underpin each step, researchers can confidently implement and, if necessary, adapt this protocol to suit their specific experimental context. The resulting purified material will be of sufficient quality for use in sensitive downstream applications, ensuring the integrity and reproducibility of synthetic and biological research.

References

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Method for preparing 2-chloronicotinic acid. (n.d.). Patsnap.

- Acid and Base Extraction. (n.d.). Confluence.

- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.

- Purification method of 2-chloropropionic acid. (n.d.). Google Patents.

- 2-chloroalkanoic acids of high enantiomeric purity. (n.d.). Organic Syntheses.

- Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.

- 2-Chloropropionic acid | C3H5ClO2. (n.d.). PubChem.

- 2-Chloronicotinic acid | C6H4ClNO2. (n.d.). PubChem.

- 2-Chloronicotinic acid | 2942-59-8. (n.d.). ChemicalBook.

- Recrystallization. (2020, January 10). YouTube.

- Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. (n.d.). Der Pharma Chemica.

- 2-chloronicotinonitrile. (n.d.). Organic Syntheses.

- Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.

- A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (2025, August 5). ResearchGate.

- A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (n.d.). PubMed.

- Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC.

- Acid–base extraction. (n.d.). Wikipedia.

- Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.

- HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (n.d.). SIELC Technologies.

- SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES. (n.d.). osti.gov.

- IMPURITIES SYNTHESIS AND FORMULATION DEVELOPMENT OF ASPIRIN IMPURITES. (2024, September 23). googleapis.com.

- ACID-BASE EXTRACTION. (n.d.). chem.ucla.edu.

- pKa Data Compiled by R. Williams. (2022, April 7). organicchemistrydata.org.

- CHEM 312 - Recrystallization Experiment. (2021, February 21). YouTube.

- Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. (2020, November 3). YouTube.

- 2-Cyclopropylnicotinic acid | 1244761-65-6. (n.d.). ChemicalBook.

- 2-Cyclopropylnicotinic acid | 1244761-65-6. (2025, July 16). ChemicalBook.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. uwaterloo.atlassian.net [uwaterloo.atlassian.net]

- 3. vernier.com [vernier.com]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. idc-online.com [idc-online.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-Cyclopropylnicotinic acid | 1244761-65-6 [amp.chemicalbook.com]

- 11. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

Application Note: 2-Cyclopropylnicotinic Acid as a Strategic Building Block in Drug Discovery

[1]

Abstract

This application note details the strategic utility, synthesis, and reaction protocols for 2-cyclopropylnicotinic acid (CAS 1244761-65-6) . As a bioisostere for isopropyl and ethyl groups, the 2-cyclopropylpyridine motif offers unique metabolic stability and conformational restriction, making it a "privileged scaffold" in modern medicinal chemistry.[1] This guide provides optimized protocols for synthesizing the building block via Suzuki-Miyaura coupling using potassium cyclopropyltrifluoroborate, followed by validated methods for its incorporation into drug candidates via sterically demanding amide couplings and heterocycle formation.[1]

Introduction: The Medicinal Chemistry Value Proposition

In the optimization of lead compounds, the pyridine ring is a staple due to its ability to modulate lipophilicity (LogP) and solubility compared to benzene.[1] However, the introduction of alkyl substituents to modulate potency often introduces metabolic liabilities (e.g., benzylic oxidation).[1]

Why 2-Cyclopropylnicotinic Acid?

-

Metabolic Stability: The cyclopropyl group resists cytochrome P450-mediated oxidation significantly better than isopropyl or ethyl groups due to the high bond dissociation energy of the C-H bonds on the strained ring.[1]

-

Conformational Locking: The steric bulk of the ortho-cyclopropyl group forces the C3-carbonyl substituent out of planarity with the pyridine ring.[1] This "ortho-effect" can lock bioactive conformations, improving binding affinity to targets like kinases (e.g., Nek2) and GPCRs (e.g., Glucagon Receptor, mPGES-1).[1]

-

Lipophilic Vector: It fills hydrophobic pockets (e.g., ATP binding sites) without the entropic penalty of flexible alkyl chains.[1]

Protocol 1: Synthesis of the Building Block

Objective: Scalable preparation of 2-cyclopropylnicotinic acid from 2-chloronicotinic acid.

While 2-cyclopropylnicotinic acid is commercially available, in-house preparation is often required for derivative generation (e.g., 5-fluoro or 5-cyano analogs).[1] The standard Suzuki coupling with cyclopropylboronic acid is often sluggish and suffers from protodeboronation.[1][2] The Potassium Trifluoroborate method is superior for robustness and yield.[1]

Reaction Scheme

Substrate: 2-Chloronicotinic acid (or its methyl ester to avoid catalyst poisoning by the free acid).[1] Reagent: Potassium cyclopropyltrifluoroborate.[1][2] Catalyst: Pd(OAc)₂ / n-BuPAd₂ (CataCXium® A) or Pd(dppf)Cl₂.[1]

Step-by-Step Procedure (Optimized for 10g Scale)

-

Esterification (Recommended): Convert 2-chloronicotinic acid to methyl 2-chloronicotinate using SOCl₂/MeOH (Ref reflux 3h). Note: The free acid can poison Pd catalysts; the ester is more reliable.

-

Coupling Setup:

-

Charge a 500 mL 3-neck flask with Methyl 2-chloronicotinate (10.0 g, 58.3 mmol), Potassium cyclopropyltrifluoroborate (11.2 g, 75.8 mmol, 1.3 equiv), and Cs₂CO₃ (57.0 g, 175 mmol, 3.0 equiv).[1]

-

Add Toluene (150 mL) and Water (15 mL) [10:1 ratio]. Degas with N₂ for 30 mins.[1]

-

Add Pd(OAc)₂ (260 mg, 2 mol%) and n-BuPAd₂ (830 mg, 4 mol%).[1]

-

-

Reaction: Heat to 100°C under N₂ for 16–24 hours. Monitor by LCMS for consumption of chloride.[1]

-

Workup: Cool to RT. Filter through Celite to remove Pd black.[1] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Hydrolysis: Dissolve the crude ester in THF/MeOH (1:1, 100 mL). Add LiOH (2M aq, 5 equiv). Stir at 50°C for 2 hours.

-

Isolation: Acidify carefully with 1N HCl to pH 3–4. The product, 2-cyclopropylnicotinic acid , will precipitate.[1] Filter, wash with cold water, and dry.[1][3]

Protocol 2: Amide Coupling (The Core Application)

Objective: Coupling 2-cyclopropylnicotinic acid with complex amines.

Challenge: The cyclopropyl group at the 2-position creates significant steric hindrance for the carboxylic acid at the 3-position. Standard EDC/HOBt conditions often fail or result in low yields.[1] HATU or T3P are the reagents of choice.[1]

Workflow Visualization

Figure 1: Optimized workflow for sterically hindered amide coupling.

Step-by-Step Procedure

-

Dissolution: Dissolve 2-cyclopropylnicotinic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). DCM is often poor for solubility of this zwitterionic acid.[1]

-

Activation: Add DIEA (N,N-Diisopropylethylamine, 3.0 equiv). Cool to 0°C.[1]

-

Coupling Reagent: Add HATU (1.2 equiv).[1] Stir for 15–30 minutes at 0°C. The solution should turn yellow/orange, indicating active ester formation.[1]

-

Amine Addition: Add the Amine partner (1.0–1.2 equiv).

-

Reaction: Allow to warm to Room Temperature (RT).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid), then 5% LiCl (remove DMF), then brine.

-

Purification: Flash chromatography (MeOH/DCM gradient).

Protocol 3: Downstream Transformations

The 2-cyclopropylnicotinic acid scaffold is versatile.[1] Below are conditions for converting it into a 1,2,4-oxadiazole, a common bioisostere for the amide bond in kinase inhibitors.

1,2,4-Oxadiazole Formation[1]

-

Activation: React the acid with CDI (1.2 equiv) in DMF at RT for 1h.

-

Amidoxime Addition: Add the appropriate aryl-amidoxime (Ar-C(NOH)NH₂).[1] Stir at RT for 2h to form the O-acyl amidoxime intermediate.

-

Cyclodehydration: Heat the reaction mixture to 100–110°C for 4–6 hours.

-

Note: The cyclopropyl ring is stable at this temperature in DMF, but avoid strong acidic cyclization methods (e.g., TFA/reflux) which might open the ring.[1]

-

Case Studies & Applications

Case Study 1: Glucagon Receptor Agonists (Diabetes/Obesity)

In the development of novel Glucagon Receptor Agonists (e.g., patent WO2025222008A1), 2-cyclopropylnicotinic acid was coupled to a complex piperidine core.[1]

-

Role: The 2-cyclopropyl group provided a critical hydrophobic interaction within the receptor's transmembrane domain while maintaining a lower molecular weight than a phenyl ring.[1]

-

Outcome: Improved potency and metabolic stability compared to the 2-methyl analog.[1]

Case Study 2: mPGES-1 Inhibitors (Inflammation)

Researchers targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1) utilized 5-cyano-2-cyclopropylpyridine-3-carboxylic acid .[1][4]

-

Synthesis Modification: The 5-cyano group was introduced before the cyclopropyl coupling using 5-bromo-2-chloronicotinate.

-

Result: The resulting triazolone compounds showed nanomolar inhibition of PGE2 production.[1]

Troubleshooting & Stability Guide

| Issue | Probable Cause | Solution |

| Low Yield in Suzuki Coupling | Protodeboronation of boronic acid | Switch to Potassium Cyclopropyltrifluoroborate . Ensure base is Cs₂CO₃ (anhydrous conditions help).[1] |

| Incomplete Amide Coupling | Steric hindrance at C3 | Use HATU or T3P . Increase temperature to 50°C. Do not use EDC/HOBt. |

| Ring Opening | Acidic cleavage of cyclopropane | Avoid strong acids (conc.[1] HCl, H₂SO₄) at high temps.[1] The ring is stable to TFA deprotection of Boc groups at RT.[1] |

| Pd Contamination | Pyridine nitrogen binding Pd | Use extensive washes with aqueous Na₂S or thiourea scavengers (e.g., SiliaMetS® Thiol) during workup.[1] |

References

-

Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link][1]

-

Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl Chlorides. National Institutes of Health (PMC).[1] Available at: [Link]

-

Glucagon receptor agonists and their use as therapies (WO2025222008A1). Google Patents.[1] Available at: [1]

-

Triazolone Compounds as mPGES-1 Inhibitors (WO2013186692A1). Google Patents.[1] Available at: [1]

-

Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 4. CN104487433A - ä½ä¸ºmPGES-1æå¶åçä¸åé ®ååç© - Google Patents [patents.google.com]

High-throughput screening assays involving 2-Cyclopropylnicotinic acid

Application Note: High-Throughput Screening of 2-Cyclopropylnicotinic Acid Derivatives for Kinase & GPCR Target Discovery

Executive Summary

2-Cyclopropylnicotinic acid (2-CPNA) has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). The cyclopropyl moiety serves as a metabolically stable bioisostere for isopropyl or tert-butyl groups, offering enhanced lipophilicity and specific steric fitting without the rotatable bond penalty of acyclic alkyls.

This Application Note details a validated High-Throughput Screening (HTS) workflow for libraries derived from the 2-CPNA core. We focus on two primary modalities where this scaffold excels: ATP-competitive Kinase Inhibition (targeting the hinge region) and GPCR Allosteric Modulation (e.g., Glucagon Receptor agonists). The protocol below describes the screening of a 2-CPNA amide library using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform.

Scientific Rationale & Library Design

The 2-Cyclopropylnicotinic Acid Scaffold

The 2-CPNA core offers distinct advantages in drug design:

-

Hinge Binding Potential: The pyridine nitrogen (N1) can serve as a hydrogen bond acceptor, mimicking the adenine ring of ATP in kinase active sites.

-

Hydrophobic Filling: The cyclopropyl group at the C2 position provides a rigid hydrophobic vector, ideal for filling the "gatekeeper" pocket in kinases or allosteric pockets in GPCRs.

-

Vectorial Growth: The carboxylic acid at C3 allows for rapid diversification via amide coupling, enabling the exploration of solvent-exposed regions.

Library Synthesis Strategy

To support HTS, a focused library is generated via parallel synthesis:

-

Core: 2-Cyclopropylnicotinic acid (CAS: 639807-18-4 or derivatives like 6-chloro-2-cyclopropylnicotinic acid).

-

Diversification: Amide coupling with 384 or 1536 diverse amines (aromatic, aliphatic, heterocyclic).

-

Output: A "2-CPNA Amide Library" formatted in 384-well acoustic source plates.

Figure 1: Workflow for generating a focused library from the 2-Cyclopropylnicotinic acid scaffold.

HTS Assay Protocol: TR-FRET Kinase Screen

This protocol utilizes a LanthaScreen™ Eu Kinase Binding Assay format. The 2-CPNA derivatives are screened for their ability to displace a known tracer from the kinase active site.

Target: Generic Tyrosine Kinase (e.g., EGFR or JAK family). Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

Materials & Reagents

-

Kinase: Recombinant human kinase (tagged with GST or His).

-

Antibody: Eu-labeled anti-GST or anti-His antibody (Donor).

-

Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Acceptor).

-

Test Compounds: 2-CPNA library (10 mM in DMSO).

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Experimental Workflow

Step 1: Compound Transfer (Acoustic Dispensing)

-

Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL of library compounds into a 384-well low-volume black assay plate.

-

Controls:

-

High Control (HC): 20 nL DMSO (0% inhibition).

-

Low Control (LC): 20 nL Staurosporine (10 µM final, 100% inhibition).

-

Step 2: Kinase/Antibody Addition

-

Prepare a solution containing the Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.

-

Dispense 5 µL of the Kinase/Antibody mix into all wells.

-

Note: Pre-incubation of compound and protein is not strictly necessary for equilibrium binding assays but can be included (15 min) if slow-binding kinetics are suspected.

Step 3: Tracer Addition

-

Prepare the Tracer solution (e.g., Tracer 222) at 4x the K_d (approx. 100 nM final).

-

Dispense 5 µL of Tracer solution into all wells.

-

Final Volume: 10 µL.

-

Final DMSO: 0.2%.

Step 4: Incubation

-

Centrifuge plate at 1000 x g for 1 minute.

-

Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.

Step 5: Detection

-

Read plate on a multimode plate reader (e.g., PHERAstar FSX or EnVision).

-

Settings:

-

Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

-

Emission 1 (Donor): 615 nm or 620 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Delay: 50 µs; Integration: 400 µs.

-

Data Analysis & Validation

Calculation of FRET Ratio

Calculate the Emission Ratio (ER) for each well to normalize for well-to-well variability in volume or meniscus shape.

Percent Inhibition

Normalize the data to the controls:

Quality Control Metrics

A robust HTS assay must meet the following criteria (Z-prime factor):

-

Pass Criteria: Z' > 0.5.

-

Hit Cutoff: Typically set at Mean(HC) + 3*SD, or >50% inhibition.

Hit Triage Logic

Once hits are identified from the 2-CPNA library, they undergo the following triage:

-

Dose-Response: Retest hits in an 8-point dilution series to determine IC50.

-

Counter-Screen: Test against the antibody/tracer alone (without kinase) to rule out optical interference or "sticky" aggregators.

-

Orthogonal Assay: Validate using a functional activity assay (e.g., ADP-Glo) to confirm that binding leads to inhibition.

Figure 2: Data processing pipeline for TR-FRET HTS campaigns.

References

-

Carnero, A. (2006).[1] High throughput screening in drug discovery.[1][2][3][4] Clinical and Translational Oncology, 8(7), 482-490.[1] Link

-

Conley, J. M., et al. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Journal of Pharmacology and Experimental Therapeutics, 347(2), 276-287. Link

-

Szymański, P., et al. (2012). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 13(1), 427-452. Link

-

Xiong, X., et al. (2012). Glucagon receptor agonists and their use as therapies. Patent WO2025222008A1. (Demonstrates synthesis of 2-CPNA derivatives for GPCR targets). Link

-

Sigma-Aldrich. (n.d.). 2-Chloropyridine-3-carboxylic acid Product Information. (Precursor for 2-CPNA synthesis). Link

Sources

High-Yield Esterification of 2-Cyclopropylnicotinic Acid: Protocols & Process Safety

Strategic Overview & Chemical Context

The esterification of 2-cyclopropylnicotinic acid (CAS: 1244761-65-6) presents a unique set of challenges compared to standard benzoic acid derivatives. Successful conversion requires navigating two competing chemical behaviors:

-

Steric Hindrance (The Ortho Effect): The cyclopropyl group at the C2 position exerts significant steric bulk, shielding the carboxylic acid at C3. This reduces the rate of nucleophilic attack by alcohols under standard Fischer esterification conditions.

-

Pyridine Basicity: The pyridine nitrogen can act as a proton trap or nucleophile, potentially forming zwitterionic species or interfering with acid catalysts.

Application Scientist Note: While direct Fischer esterification (H₂SO₄/MeOH) is possible, it often requires prolonged reflux times which may degrade the strained cyclopropyl ring. The Acyl Chloride Activation Method is the preferred industrial and laboratory standard for this substrate. It drives the reaction to completion via a highly reactive intermediate, overcoming the steric barrier.

Decision Matrix: Method Selection

Before beginning, select the protocol that matches your scale and available equipment.

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and downstream requirements.

Protocol A: Acyl Chloride Activation (The Gold Standard)

This method utilizes Thionyl Chloride (

Mechanism & Logic

-

Activation:

converts the -COOH to -COCl. -

Protection: The pyridine nitrogen is protonated by the generated HCl, preventing it from interfering with the electrophilic carbonyl.

-

Substitution: Methanol attacks the highly reactive acyl chloride.

Reagents & Materials

| Reagent | Equivalents | Role |

| 2-Cyclopropylnicotinic Acid | 1.0 equiv | Substrate |

| Thionyl Chloride ( | 2.5 - 3.0 equiv | Activating Agent |

| Methanol (anhydrous) | Solvent (10-15 vol) | Nucleophile & Solvent |

| DMF (Dimethylformamide) | 2-3 drops | Catalyst (Vilsmeier-Haack type) |

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

line). The system must be dry. -

Chilling: Charge the flask with anhydrous Methanol. Cool to 0°C using an ice bath.

-

Activation (Exothermic): Add Thionyl Chloride dropwise over 20 minutes.

-

Critical Control Point: Maintain temperature <10°C. The reaction of

with MeOH generates HCl gas and heat.

-

-

Addition: Add 2-Cyclopropylnicotinic Acid portion-wise to the cold solution.

-

Note: The solution may turn yellow/orange.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Then, heat to Reflux (65°C) for 3–5 hours.

-

Monitoring: Check via TLC (System: 50% EtOAc/Hexane) or LCMS. Look for the disappearance of the acid peak (

) and appearance of the methyl ester (

-

-

Workup (The Neutralization Trap):

-

Concentrate the reaction mixture in vacuo to remove excess MeOH and

. -

Residue: You now have the Hydrochloride Salt of the ester. It is likely a sticky solid or oil.

-

Partition: Dissolve residue in DCM (Dichloromethane).

-

Neutralization: Slowly add saturated aqueous

while stirring until the aqueous layer pH is ~8. Caution: CO₂ evolution. -

Extraction: Separate layers.[1] Extract aqueous layer 2x with DCM.[1]

-

Drying: Dry combined organics over

, filter, and concentrate.

-

Protocol B: Alkylation via Iodomethane (Mild Alternative)

Ideal for small-scale synthesis where handling thionyl chloride is undesirable. This reaction proceeds via an

Reagents

| Reagent | Equivalents | Role |

| 2-Cyclopropylnicotinic Acid | 1.0 equiv | Substrate |

| Iodomethane (MeI) | 1.5 equiv | Methylating Agent |

| Potassium Carbonate ( | 2.0 equiv | Base (Acid Scavenger) |

| DMF | 10 vol | Solvent |

Step-by-Step Procedure

-

Dissolution: Dissolve the acid in DMF.

-